(E)-2-amino-N-butyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
(E)-2-amino-N-butyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a synthetic pyrroloquinoxaline derivative characterized by a fused heterocyclic core, a butyl carboxamide group at position 3, and an (E)-configured pyridin-4-ylmethyleneamino substituent at position 1. The pyridine moiety in this compound suggests possible interactions with biological targets via hydrogen bonding or π-π stacking, while the butyl chain may enhance lipophilicity, influencing pharmacokinetic behavior.
Properties
IUPAC Name |
2-amino-N-butyl-1-[(E)-pyridin-4-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O/c1-2-3-10-24-21(29)17-18-20(27-16-7-5-4-6-15(16)26-18)28(19(17)22)25-13-14-8-11-23-12-9-14/h4-9,11-13H,2-3,10,22H2,1H3,(H,24,29)/b25-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLKODDQTZVQJV-DHRITJCHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=NC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=NC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-amino-N-butyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps:
Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Pyrrolo Ring Formation: The quinoxaline intermediate undergoes cyclization with an appropriate reagent to form the pyrrolo[2,3-b]quinoxaline structure.
Introduction of the Pyridin-4-ylmethylene Group: This step involves the reaction of the pyrrolo[2,3-b]quinoxaline with pyridine-4-carbaldehyde in the presence of a base to form the Schiff base.
Amination and Butylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and pyrrolo groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the Schiff base moiety using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or neutral conditions.
Major Products
Oxidation Products: Oxidized derivatives with modified functional groups.
Reduction Products: Reduced forms of the Schiff base, potentially leading to secondary amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biology
Enzyme Inhibition: The compound’s structure allows it to interact with and inhibit certain enzymes, making it a potential lead compound in drug discovery.
Fluorescent Probes: Due to its conjugated system, it can be used as a fluorescent probe in biological imaging.
Medicine
Anticancer Activity: Preliminary studies suggest that the compound may exhibit anticancer properties by interfering with cellular pathways involved in cancer progression.
Antimicrobial Activity: It has potential as an antimicrobial agent against various bacterial and fungal strains.
Industry
Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates.
Agriculture: It may be used in the development of agrochemicals for pest control.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes and receptors. Its mechanism of action involves:
Binding to Active Sites: The compound can bind to the active sites of enzymes, inhibiting their activity.
Modulation of Pathways: It can modulate signaling pathways by interacting with receptors or other proteins involved in these pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of the target compound, two structurally analogous pyrroloquinoxaline derivatives are analyzed below.
Compound A: 2-Amino-N-[2-(1-cyclohexen-1-yl)ethyl]-1-[(E)-(3-ethoxy-4-hydroxybenzylidene)amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Structural Features :
- N-Substituent : A 2-(cyclohexenyl)ethyl group replaces the butyl chain.
- Benzylidene Substituent : A 3-ethoxy-4-hydroxybenzylidene group at position 1.
- Key Differences: The cyclohexenyl ethyl group introduces steric bulk and increased hydrophobicity compared to the linear butyl chain.
Compound B: N-Allyl-2-amino-1-[(E)-(2-pyridinylmethylene)amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Structural Features :
- N-Substituent : An allyl (prop-2-en-1-yl) group.
- Benzylidene Substituent : A pyridin-2-ylmethylene group.
- Key Differences: The allyl group introduces a reactive double bond, which may participate in covalent interactions or metabolic transformations.
Comparative Structural Analysis
Table 1 summarizes the structural variations among the three compounds.
Research Findings and Implications
- Synthetic Accessibility : The target compound’s linear butyl chain may simplify synthesis compared to Compound A’s cyclohexenyl ethyl group, which requires additional steps for cyclization .
- Binding Interactions :
- The pyridin-4-yl group in the target compound may engage in distinct π-π interactions compared to Compound B’s pyridin-2-yl orientation, which could influence selectivity for biological targets like kinases .
- Compound A’s 3-ethoxy-4-hydroxybenzylidene group may enhance solubility via polar interactions but reduce membrane permeability due to increased polarity .
Biological Activity
(E)-2-amino-N-butyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antioxidant, anticancer, antibacterial, and anti-inflammatory properties.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 387.447 g/mol. Its structure features a pyrrolo[2,3-b]quinoxaline core, which is known for its biological activity.
1. Antioxidant Activity
Research has shown that derivatives of pyrrolo[2,3-b]quinoxaline exhibit significant antioxidant properties. A study utilizing the DPPH assay demonstrated that certain derivatives possess strong radical scavenging abilities. For instance, one derivative exhibited a rate constant of for hydroxyl radical scavenging in non-polar environments, indicating its potential as an effective antioxidant in physiological conditions .
2. Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Compounds with similar structures have shown efficacy against multiple cancer cell lines. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.
3. Antibacterial Activity
The antibacterial properties of pyrrolo[2,3-b]quinoxaline derivatives have been documented, with several compounds demonstrating activity against Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial growth through interference with essential cellular processes.
4. Anti-inflammatory Activity
Anti-inflammatory effects have also been reported for similar compounds within this class. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play crucial roles in inflammatory responses.
Case Studies and Research Findings
Q & A
Q. What are the key structural features of this compound that influence its biological activity?
The compound's pyrroloquinoxaline core, pyridinylmethylene substituent, and butylcarboxamide group are critical for its interactions with biological targets. The conjugated π-system of the quinoxaline ring facilitates binding to aromatic residues in enzymes, while the amino and carboxamide groups enable hydrogen bonding. Structural characterization via NMR and X-ray crystallography confirms these features .
Q. What are standard synthesis routes for this compound, and how can yield be optimized?
Synthesis typically involves:
- Condensation of a pyridine-4-carbaldehyde derivative with a pyrroloquinoxaline precursor.
- Subsequent amidation with butylamine under Schotten-Baumann conditions. Yield optimization strategies include microwave-assisted synthesis (reducing reaction time by 40–60%) and solvent-free conditions to enhance purity .
Q. Which analytical techniques are essential for purity assessment?
- HPLC-MS : Quantifies impurities (<0.5% threshold for biological assays).
- DSC : Determines thermal stability (decomposition onset >200°C in ).
- 1H/13C NMR : Validates regioselectivity of the (E)-configuration at the imine bond .
Advanced Research Questions
Q. How can conflicting data on kinase inhibition (e.g., FGFR vs. VEGFR) be resolved?
Contradictory activity profiles may arise from assay conditions (e.g., ATP concentration, pH). To resolve:
- Perform kinase selectivity screening at physiological ATP levels (1 mM).
- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and confirm target specificity .
Q. What strategies mitigate solubility challenges in in vivo studies?
Poor aqueous solubility (<10 µg/mL in ) can be addressed via:
- Prodrug design : Introduce phosphate or PEGylated groups at the carboxamide.
- Nanoformulation : Encapsulate in liposomes (size <100 nm, PDI <0.2) to enhance bioavailability .
Q. How does the (E)-isomer’s activity compare to the (Z)-isomer?
Computational docking (AutoDock Vina) shows the (E)-isomer binds FGFR1 with ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol for (Z)-isomer due to steric clashes in the (Z)-form. Validate via stereoselective synthesis (chiral auxiliaries) and SPR binding assays .
Methodological Guidance
Q. How to design SAR studies for potency enhancement?
- Core modifications : Replace quinoxaline with pyridopyrazine to test π-π stacking effects.
- Substituent scanning : Use parallel synthesis to introduce halogens (Cl, F) at the pyridine ring and measure logP/binding affinity .
Q. What in vitro models best predict in vivo efficacy?
- 3D tumor spheroids : Mimic hypoxia and drug penetration barriers (e.g., HCT116 colon cancer spheroids).
- Primary patient-derived cells : Assess interpatient variability in target expression .
Conflict Resolution in Data Interpretation
Q. Discrepancies in IC50 values across labs: How to harmonize?
- Standardize assay protocols (e.g., CellTiter-Glo vs. MTT for viability).
- Cross-validate with a reference inhibitor (e.g., Erdafitinib for FGFR1) and report normalized IC50 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
